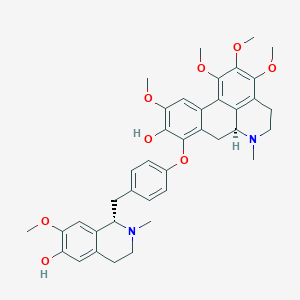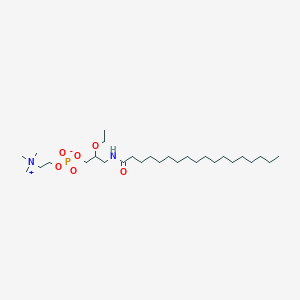
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Overview
Description
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde is an organic compound with the molecular formula C22H25NO2 and a molecular weight of 335.44 g/mol . This compound is characterized by the presence of a carbazole core substituted with an ethylhexyl group at the 9-position and aldehyde groups at the 3- and 6-positions. It is a solid at room temperature with a melting point of 105-110°C .
Mechanism of Action
Target of Action
It is known that this compound is used in scientific research due to its complex molecular structure.
Mode of Action
It’s worth noting that the compound has been used in the synthesis of aromatic polyazomethines (PAMs) via direct polycondensation .
Biochemical Pathways
Its use in the synthesis of aromatic polyazomethines (pams) suggests it may play a role in polymer chemistry .
Result of Action
Its role in the synthesis of aromatic polyazomethines (PAMs) suggests it may contribute to the properties of these polymers .
Action Environment
It’s important to note that handling and storage of this compound should be done with care, keeping it away from fire and heat sources, and ensuring a well-ventilated environment .
Preparation Methods
The synthesis of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde typically involves the formylation of 9-(2-ethylhexyl)carbazole. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde groups at the 3- and 6-positions of the carbazole ring. The reaction conditions usually involve stirring the reactants at a controlled temperature, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbazole core can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups would yield 9-(2-ethylhexyl)carbazole-3,6-dicarboxylic acid .
Scientific Research Applications
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Comparison with Similar Compounds
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde can be compared with other carbazole derivatives, such as:
9-Ethyl-3-carbazolecarboxaldehyde: This compound has a similar structure but lacks the ethylhexyl group at the 9-position.
9-Methyl-9H-carbazole-2-carbaldehyde: This compound has a methyl group at the 9-position and an aldehyde group at the 2-position.
3,6-Dibromocarbazole: This compound has bromine atoms at the 3- and 6-positions instead of aldehyde groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
9-(2-ethylhexyl)carbazole-3,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-5-6-16(4-2)13-23-21-9-7-17(14-24)11-19(21)20-12-18(15-25)8-10-22(20)23/h7-12,14-16H,3-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQOZEXSBKOAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584611 | |
| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169051-20-1 | |
| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde influence its use in photovoltaic applications?
A1: this compound is a promising building block for conjugated polymers used in organic photovoltaic devices. Its structure offers several advantages:
- Electron-rich carbazole core: This promotes charge transport, essential for efficient exciton dissociation and current generation in solar cells. [, ]
- Dialdehyde functionality: Allows for polymerization with various diamines to create diverse conjugated polyazomethines. [, ]
- 2-Ethylhexyl side chain: Enhances solubility in organic solvents, facilitating solution processing techniques for device fabrication. [, ]
Q2: What impact does modifying the alkyl side chains of polyazomethines containing this compound have on their properties?
A2: Research indicates that side chain modifications significantly influence the polymer's properties and performance in photovoltaic devices.
- Planarity and Packing: Replacing bulky octyloxy side chains with smaller methoxy groups in the diamine component led to improved planarization of the resulting polyazomethine. This enhanced planarity can facilitate closer packing of polymer chains, potentially improving charge transport properties. []
- Energy Levels and Absorption: This structural modification also resulted in a bathochromic shift (redshift) of the lowest energy absorption band and altered the LUMO energy level, suggesting potential for tuning the polymer's optical and electronic properties for better sunlight harvesting. []
Q3: Has this compound been used in actual photovoltaic devices, and what are the findings?
A: Yes, polyazomethines synthesized from this compound have been incorporated into bulk-heterojunction organic photovoltaic devices, typically blended with fullerene derivatives like PCBM. These preliminary studies have shown promising photovoltaic activity, demonstrating the potential of this compound and its derivatives for solar energy applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)
![(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B62804.png)





